Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate is classified as an organoboron compound, specifically a boronate ester. Its chemical formula is with a molecular weight of approximately 237.23 g/mol. It is identified by the CAS number 1557201-12-3 and can also be referred to by its IUPAC name: potassium; 2-bicyclo[2.2.1]heptanyl(trifluoro)boranuide .
The synthesis of Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate typically involves the reaction of bicyclo[2.2.1]heptan-2-ol with boron trifluoride in the presence of potassium salts to yield the desired trifluoroborate ester. The following steps outline a general synthetic pathway:
This method emphasizes the importance of controlling reaction conditions to optimize yield and purity .
The molecular structure of Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate features a bicyclic framework typical of bicyclo[2.2.1]heptane derivatives, characterized by two fused cyclopentane rings with a central bridgehead carbon atom bearing a hydroxyl group that is converted into a trifluoroborate group.
The structural representation can be depicted using SMILES notation: [B-](C1CC2CCC1C2)(F)(F)F.[K+]
which illustrates the connectivity and arrangement of atoms within the molecule .
Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate participates in several chemical reactions typical for organoboron compounds:
These reactions highlight its versatility as a reagent in organic synthesis and materials science .
The mechanism of action for Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate primarily revolves around its reactivity as an electrophile due to the presence of the trifluoroborate moiety:
This dual role enhances its utility in various synthetic pathways, especially in forming complex organic molecules from simpler precursors .
These properties make it suitable for various applications in synthetic chemistry and materials science .
Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate has several notable applications:
The compound's ability to participate in diverse chemical reactions underscores its significance in modern synthetic chemistry and related fields .
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5